Irbesartan Irbesartan Irbesartan is a biphenylyltetrazole that is an angiotensin II receptor antagonist used mainly for the treatment of hypertension. It has a role as an antihypertensive agent, an angiotensin receptor antagonist, an environmental contaminant and a xenobiotic. It is a biphenylyltetrazole and an azaspiro compound.
Irbesartan is an angiotensin receptor blocker (ARB) indicated to treat hypertension or diabetic nephropathy. It can also be used as part of a combination product with [hydrochlorothiazide] for patients not well controlled or not expected to be well controlled on monotherapy. Unlike angiotensin converting enzyme inhibitors, ARBs are not associated with a dry cough. Irbesartan was granted FDA approval on 30 September 1997.
Irbesartan is an Angiotensin 2 Receptor Blocker. The mechanism of action of irbesartan is as an Angiotensin 2 Receptor Antagonist.
Irbesartan is an angiotensin II receptor blocker used alone or in combination with other agents in the therapy of hypertension and diabetic nephropathy. Irbesartan is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury.
Irbesartan is a nonpeptide angiotensin II antagonist with antihypertensive activity. Irbesartan selectively and competitively blocks the binding of angiotensin II to the angiotensin I receptor. Angiotensin II stimulates aldosterone synthesis and secretion by adrenal cortex, which decreases the excretion of sodium and increases the excretion of potassium. Angiotensin II also acts as a vasoconstrictor in vascular smooth muscle. (NCI05)
A spiro compound, biphenyl and tetrazole derivative that acts as an angiotensin II type 1 receptor antagonist. It is used in the management of HYPERTENSION, and in the treatment of kidney disease.
See also: Hydrochlorothiazide; irbesartan (component of).
Brand Name: Vulcanchem
CAS No.: 138402-11-6
VCID: VC20743018
InChI: InChI=1S/C25H28N6O/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30)
SMILES: CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5
Molecular Formula: C25H28N6O
Molecular Weight: 428.5 g/mol

Irbesartan

CAS No.: 138402-11-6

VCID: VC20743018

Molecular Formula: C25H28N6O

Molecular Weight: 428.5 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

Irbesartan - 138402-11-6

Description Irbesartan is a biphenylyltetrazole that is an angiotensin II receptor antagonist used mainly for the treatment of hypertension. It has a role as an antihypertensive agent, an angiotensin receptor antagonist, an environmental contaminant and a xenobiotic. It is a biphenylyltetrazole and an azaspiro compound.
Irbesartan is an angiotensin receptor blocker (ARB) indicated to treat hypertension or diabetic nephropathy. It can also be used as part of a combination product with [hydrochlorothiazide] for patients not well controlled or not expected to be well controlled on monotherapy. Unlike angiotensin converting enzyme inhibitors, ARBs are not associated with a dry cough. Irbesartan was granted FDA approval on 30 September 1997.
Irbesartan is an Angiotensin 2 Receptor Blocker. The mechanism of action of irbesartan is as an Angiotensin 2 Receptor Antagonist.
Irbesartan is an angiotensin II receptor blocker used alone or in combination with other agents in the therapy of hypertension and diabetic nephropathy. Irbesartan is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury.
Irbesartan is a nonpeptide angiotensin II antagonist with antihypertensive activity. Irbesartan selectively and competitively blocks the binding of angiotensin II to the angiotensin I receptor. Angiotensin II stimulates aldosterone synthesis and secretion by adrenal cortex, which decreases the excretion of sodium and increases the excretion of potassium. Angiotensin II also acts as a vasoconstrictor in vascular smooth muscle. (NCI05)
A spiro compound, biphenyl and tetrazole derivative that acts as an angiotensin II type 1 receptor antagonist. It is used in the management of HYPERTENSION, and in the treatment of kidney disease.
See also: Hydrochlorothiazide; irbesartan (component of).
CAS No. 138402-11-6
Product Name Irbesartan
Molecular Formula C25H28N6O
Molecular Weight 428.5 g/mol
IUPAC Name 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one
Standard InChI InChI=1S/C25H28N6O/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30)
Standard InChIKey YOSHYTLCDANDAN-UHFFFAOYSA-N
SMILES CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5
Canonical SMILES CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5
Appearance Solid powder
Boiling Point 648.6
Colorform Crystals from 96% ethanol
Density pKa1 = 4.08 (amidazole); pKa2 = 4.29 (tetrazol) (est)
Melting Point 180-181 °C
180 - 181 °C
Physical Description Solid
Purity > 98%
Shelf Life Stable under recommended storage conditions.
Solubility 1mg/mL
Practically insoluble in water
Slightly soluble in alcohol, methylene chloride
8.84e-03 g/L
Synonyms 2-n-butyl-3-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1,3-diazaspiro(4,4)non-1-en-4-one
Aprovel
Avapro
BMS 186295
BMS-186295
irbesartan
Karvea
SR 47436
SR-47436
SR47436
Vapor Pressure 1.23X10-15 mm Hg at 25 °C (est)
Reference 1: Suryadevara V, Lankapalli SR, Danda LH, Pendyala V, Katta V. Studies on jackfruit seed starch as a novel natural superdisintegrant for the design and evaluation of irbesartan fast dissolving tablets. Integr Med Res. 2017 Sep;6(3):280-291. doi: 10.1016/j.imr.2017.04.001. Epub 2017 May 26. PubMed PMID: 28951842; PubMed Central PMCID: PMC5605381. 2: Yamabe H, Kaikita K, Matsumura T, Iwasa A, Koyama J, Uemura T, Morikami Y, Tsunoda R, Morihisa K, Fujimoto K, Kajiwara I, Matsui K, Tsujita K, Ogawa H. Study on the Effect of Irbesartan on Atrial Fibrillation Recurrence in Kumamoto: Atrial Fibrillation Suppression Trial (SILK study). J Cardiol. 2017 Sep 5. pii: S0914-5087(17)30210-1. doi: 10.1016/j.jjcc.2017.07.010. [Epub ahead of print] PubMed PMID: 28886992. 3: Zhou T, Huang X, Cai X, Xie L. Combined treatment of irbesartan and diltiazem ameliorates endothelium dependent vasodilatation in hypertensives. Clin Exp Hypertens. 2017;39(7):612-618. doi: 10.1080/10641963.2017.1306537. Epub 2017 Jun 14. PubMed PMID: 28613098. 4: Omboni S, Malacco E, Napoli C, Modesti PA, Manolis A, Parati G, Agabiti-Rosei E, Borghi C. Erratum to: Efficacy of Zofenopril vs. Irbesartan in Combination with a Thiazide Diuretic in Hypertensive Patients with Multiple Risk Factors not Controlled by a Previous Monotherapy: A Review of the Double-Blind, Randomized /Z/ Studies. Adv Ther. 2017 Jun;34(6):1498-1499. doi: 10.1007/s12325-017-0537-4. PubMed PMID: 28452039; PubMed Central PMCID: PMC5487858. 5: Ye XL, Huang WC, Zheng YT, Liang Y, Gong WQ, Yang CM, Liu B. [Irbesartan ameliorates cardiac inflammation in type 2 diabetic db/db mice]. Nan Fang Yi Ke Da Xue Xue Bao. 2016 Apr 20;37(4):505-511. Chinese. PubMed PMID: 28446404. 6: Anusha A, Narendar D, Krishna Murthy B, Goverdhan P. Influence of Single and Multi Dose Treatment of Glipizide on Pharmacokinetics and Pharmacodynamics of Irbesartan in Normal and Hypertensive Rats. High Blood Press Cardiovasc Prev. 2017 Jun;24(2):179-185. doi: 10.1007/s40292-017-0195-2. Epub 2017 Apr 6. PubMed PMID: 28386752. 7: Li S, Wang K, Xu G, Ji J, Qin C. The intervention effect of zinc supplementation on irbesartan treatment for atherosclerosis of ApoE-/- mice. Pak J Pharm Sci. 2016 Nov;29(6):1907-1912. PubMed PMID: 28375105. 8: Liossi ΑS, Ntountaniotis D, Kellici TF, Chatziathanasiadou MV, Megariotis G, Mania M, Becker-Baldus J, Kriechbaum M, Krajnc A, Christodoulou E, Glaubitz C, Rappolt M, Amenitsch H, Mali G, Theodorou DN, Valsami G, Pitsikalis M, Iatrou H, Tzakos AG, Mavromoustakos T. Exploring the interactions of irbesartan and irbesartan-2-hydroxypropyl-β-cyclodextrin complex with model membranes. Biochim Biophys Acta. 2017 Jun;1859(6):1089-1098. doi: 10.1016/j.bbamem.2017.03.003. Epub 2017 Mar 6. PubMed PMID: 28274845. 9: Omboni S, Malacco E, Napoli C, Modesti PA, Manolis A, Parati G, Agabiti-Rosei E, Borghi C. Efficacy of Zofenopril vs. Irbesartan in Combination with a Thiazide Diuretic in Hypertensive Patients with Multiple Risk Factors not Controlled by a Previous Monotherapy: A Review of the Double-Blind, Randomized /Z/ Studies. Adv Ther. 2017 Apr;34(4):784-798. doi: 10.1007/s12325-017-0497-8. Epub 2017 Mar 4. Review. Erratum in: Adv Ther. 2017 Apr 27;:. Adv Ther. 2017 Jun;34(6):1498-1499. PubMed PMID: 28260186; PubMed Central PMCID: PMC5406448. 10: Yousif NG, Hadi NR, Al-Amran F, Zigam QA. Cardioprotective effects of irbesartan in polymicrobial sepsis : The role of the p38MAPK/NF-κB signaling pathway. Herz. 2017 Jan 31. doi: 10.1007/s00059-017-4537-6. [Epub ahead of print] PubMed PMID: 28144715.
PubChem Compound 3749
Last Modified Sep 13 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator